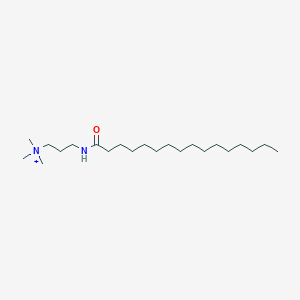
3-(Hexadecanoylamino)propyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexadecanoylamino)propyl-trimethylazanium typically involves the reaction of hexadecanoic acid (palmitic acid) with 3-aminopropylamine to form hexadecanoylaminopropylamine. This intermediate is then reacted with trimethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexadecanoylamino)propyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
3-(Hexadecanoylamino)propyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties
Wirkmechanismus
The mechanism of action of 3-(hexadecanoylamino)propyl-trimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of molecules into cells. It targets lipid membranes and can alter membrane permeability, making it useful in various biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-aminopropyl)trimethylazanium chloride: Similar structure but lacks the hexadecanoyl group.
(Hexadecyl)trimethylammonium chloride: Similar surfactant properties but different functional groups.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar applications.
Uniqueness
3-(Hexadecanoylamino)propyl-trimethylazanium is unique due to its specific combination of the hexadecanoyl group and the quaternary ammonium structure, which provides distinct surfactant properties and biological activity .
Eigenschaften
CAS-Nummer |
63967-02-2 |
|---|---|
Molekularformel |
C22H47N2O+ |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
3-(hexadecanoylamino)propyl-trimethylazanium |
InChI |
InChI=1S/C22H46N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4/h5-21H2,1-4H3/p+1 |
InChI-Schlüssel |
OJEDLJOFFJSLLI-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




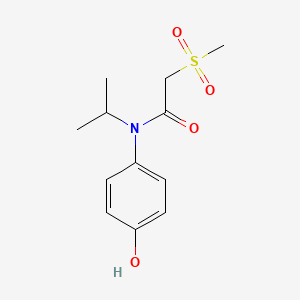

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


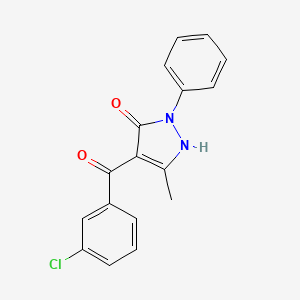
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
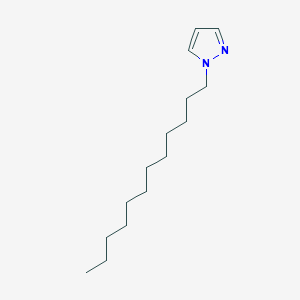
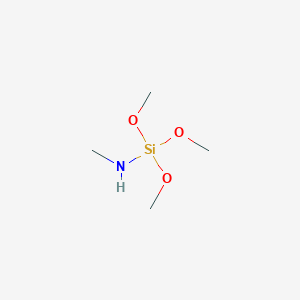
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
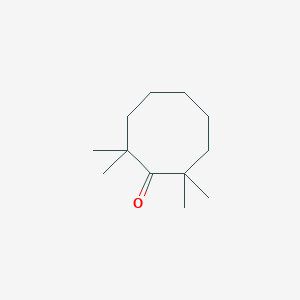
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
